molecular formula C18H14F3NO4S B12197190 3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12197190
M. Wt: 397.4 g/mol
InChI Key: YIHVFOTVUIAFBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common method includes the reaction of phenylboronic acid with aniline in the presence of potassium carbonate and water at room temperature for five hours . The reaction mixture is then subjected to gel permeation chromatography to obtain the pure product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of nonchlorinated organic solvents and specific temperature controls. For instance, reacting a precursor compound with 4-chloro-3-trifluoromethylphenyl isocyanate at temperatures between 20°C to 60°C, followed by further reactions with p-toluenesulfonic acid in a polar solvent .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, p-toluenesulfonic acid, and various organic solvents. The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy . The compound may interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide stands out due to its unique structural features and the presence of the oxathiine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14F3NO4S

Molecular Weight

397.4 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H14F3NO4S/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)15-16(12-5-2-1-3-6-12)27(24,25)10-9-26-15/h1-8,11H,9-10H2,(H,22,23)

InChI Key

YIHVFOTVUIAFBO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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